molecular formula C13H12N2OS B2858046 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime CAS No. 338960-61-5

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime

Cat. No.: B2858046
CAS No.: 338960-61-5
M. Wt: 244.31
InChI Key: XKHVJLPRNQUQJI-OQLLNIDSSA-N
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Description

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol This compound is characterized by the presence of a nicotinaldehyde oxime group attached to a 4-methylphenyl sulfanyl moiety

Chemical Reactions Analysis

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the sulfanyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime include:

    6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde: Lacks the oxime group, which may result in different reactivity and biological activity.

    6-[(4-Methylphenyl)sulfanyl]nicotinic acid: Contains a carboxylic acid group instead of an aldehyde or oxime, leading to different chemical properties and applications.

    6-[(4-Methylphenyl)sulfanyl]nicotinamide: Features an amide group, which can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

(NE)-N-[[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHVJLPRNQUQJI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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